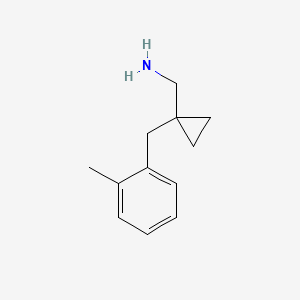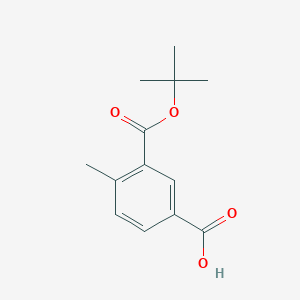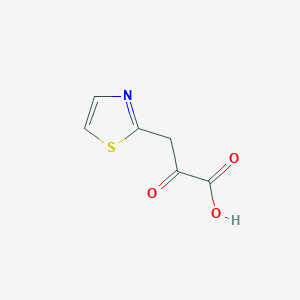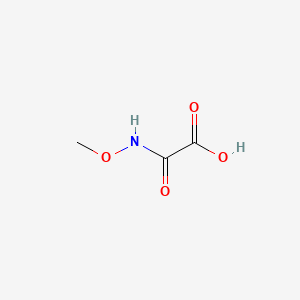
Methyl 3-amino-4-ethylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-4-ethylhexanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of hexanoic acid, featuring an amino group at the third position and an ethyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-ethylhexanoate can be synthesized through various methods. One common approach involves the reaction of 3-amino-4-ethylhexanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions: Methyl 3-amino-4-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acyl chlorides or anhydrides are often used in the presence of a base like pyridine.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
科学的研究の応用
Methyl 3-amino-4-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of methyl 3-amino-4-ethylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors, modulating their function.
類似化合物との比較
Methyl 3-amino-4-methylhexanoate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 3-amino-4-propylhexanoate: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness: Methyl 3-amino-4-ethylhexanoate is unique due to the specific positioning of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct properties compared to its analogs.
特性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC名 |
methyl 3-amino-4-ethylhexanoate |
InChI |
InChI=1S/C9H19NO2/c1-4-7(5-2)8(10)6-9(11)12-3/h7-8H,4-6,10H2,1-3H3 |
InChIキー |
YZDDPEMMJNLYGR-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)C(CC(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Dispiro[3.1.36.14]decan-2-amine](/img/structure/B13533552.png)

![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)

